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Compound of Interest

Compound Name: Boc-cis-3-hydroxy-D-proline
CAS No.: 118492-87-8
Cat. No.: B040044
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Executive Summary: The Stereoelectronic Switch

cis-3-Hydroxy-D-proline (c3dHyp) is a specialized non-proteinogenic amino acid used to
engineer peptide conformation and stability. Unlike its natural counterpart trans-4-hydroxy-L-
proline (Hyp), which is universally recognized for stabilizing polyproline Il helices (e.g., in
collagen), c3dHyp acts as a potent 3-turn inducer and proteolytic shield.

Its incorporation allows researchers to:

e Force B-hairpin folding via a unique hydroxyl-backbone hydrogen bond.

* Modulate cis/trans peptide bond ratios to favor bioactive conformations.

+ Enhance metabolic stability by preventing recognition by prolyl oligopeptidases.

Structural & Conformational Mechanics

The biological impact of c3dHyp stems from its ring pucker and the spatial orientation of its
hydroxy! group.
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Ring Pucker and Peptide Bond Equilibrium
Proline analogs exist in a dynamic equilibrium between two ring puckers: C
-endo and C

-exo. This pucker dictates the preferred angle of the peptide bond (

) preceding the proline residue.
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The "Hydroxyl-Clip" Mechanism

The defining feature of c3dHyp is the intramolecular Hydrogen Bond. In the cis-3-hydroxy-D
configuration, the hydroxyl group at C3 is spatially positioned to donate a hydrogen bond to the
carbonyl oxygen of the preceding residue (

). This "clips" the peptide backbone into a rigid turn conformation, often nucleating
-hairpins in short peptides where native proline would remain disordered.

Visualization of Conformational Control

The following diagram illustrates the stereoelectronic gating mechanism of c3dHyp compared
to native Proline.
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Caption: Comparison of the flexible conformational equilibrium in L-Proline versus the locked C

-endo state in cis-3-hydroxy-D-proline driven by intramolecular H-bonding.

Comparative Performance Guide
Stability Against Proteolysis
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Peptides containing c3dHyp exhibit superior half-lives in serum compared to those with L-Pro
or 4-Hyp. This is due to the D-configuration (which most proteases cannot recognize) combined
with the steric bulk of the 3-hydroxyl group hindering the active site of prolyl oligopeptidases.

Experimental Data: Serum Stability (Model Hexapeptide) Assay Condition: 50% Human
Plasma, 37°C
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Receptor Binding & Potency

While D-amino acids often destroy binding affinity by inverting the backbone, c3dHyp is unique.

Because it induces a specific turn, it can enhance potency if the receptor requires a "U-shaped
bioactive conformation (e.g., GPCR ligands, antibiotic peptides).

o Case Study: Antimicrobial Peptides (AMPSs)
o Application: Replacement of Pro in proline-rich AMPs.

o Outcome: c3dHyp analogs often retain bacterial membrane permeation but gain
resistance to bacterial proteases, lowering the MIC (Minimum Inhibitory Concentration)
over time.

Experimental Protocols
Synthesis & Incorporation
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cis-3-hydroxy-D-proline is not compatible with standard Fmoc-L-Pro protocols due to its
inverted chirality and hydroxyl reactivity.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

¢ Protection: Use N-Fmoc-cis-3-hydroxy-D-proline. The 3-OH group must be protected (usually
as a tert-butyl ether, O-tBu) to prevent O-acylation during coupling.

o Coupling Reagents:
o Activator: HATU or DIC/Oxyma.
o Stoichiometry: 3.0 equivalents relative to resin loading.

o Time: Double coupling (2 x 45 min) is recommended due to the steric hindrance of the 3-
substituent.

o Cleavage:
o Standard TFA/TIS/H

O (95:2.5:2.5) cocktail removes the O-tBu group concomitantly with resin cleavage.

o Note: Monitor for dehydration side-products (formation of 3,4-dehydroproline) if cleavage
temperature exceeds 25°C.

Validation Workflow: NMR Conformational Analysis

To verify the induction of the B-turn, use the following NMR workflow.
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Caption: Workflow for verifying c3dHyp-induced secondary structure using Nuclear Magnetic
Resonance.

Key NMR Indicator: A low temperature coefficient (

ppb/K) for the amide proton of the residue following c3dHyp indicates it is solvent-shielded,
confirming the intramolecular hydrogen bond and the formation of the turn.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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